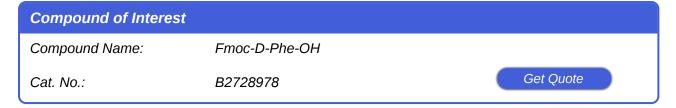


A Technical Guide to Commercial Fmoc-D-Phe-OH: Purity, Analysis, and Application

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for **Fmoc-D-Phe-OH**, a critical building block in peptide synthesis. It details available purity grades from various suppliers, outlines key analytical methods for quality control, and presents a standardized protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

Commercial Suppliers and Purity Grades

The quality of **Fmoc-D-Phe-OH** is paramount for the successful synthesis of high-purity peptides. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity. Below is a summary of prominent commercial suppliers and their offered purity specifications for **Fmoc-D-Phe-OH**.



Supplier	Stated Purity (by HPLC)	Enantiomeric Purity	Other Purity Data
Sigma-Aldrich (Novabiochem)	≥99.0%	≥99.5%	≥97.0% (acidimetric), ≥98% (TLC)
Chem-Impex	Not specified	≥99.5% (Chiral HPLC)	Optical Rotation: [a]D20 = 37 ±2.5° (c=1 in DMF)[1]
Santa Cruz Biotechnology	≥99%	Not specified	
MedchemExpress	99.90%	Not specified	-
CEM Corporation	≥99.0%	≥99.8%	100% Fully Synthetic

Experimental Protocols

Accurate assessment of **Fmoc-D-Phe-OH** purity is crucial before its use in peptide synthesis. The following are representative protocols for determining chemical and enantiomeric purity via HPLC, as well as a standard protocol for its incorporation in SPPS.

HPLC Protocol for Chemical Purity Analysis

This method is designed to separate and quantify Fmoc-D-Phe-OH from potential impurities.

Methodology:

- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size) is typically used.
- Mobile Phase: A gradient of acetonitrile in water with an acidic modifier is common.
 - Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
 - Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
- Gradient: A typical gradient might run from 30% to 100% Solvent B over 20 minutes.



- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Sample Preparation: Dissolve a small amount of Fmoc-D-Phe-OH in the initial mobile phase composition or a compatible solvent like acetonitrile.

Chiral HPLC Protocol for Enantiomeric Purity Analysis

This method is essential to ensure the enantiomeric excess of the D-enantiomer, which is critical for the biological activity of the final peptide.

Methodology:

- Column: A polysaccharide-based chiral stationary phase (CSP) is required. Columns such as Lux Cellulose-1, Lux Cellulose-2, or CHIRALPAK series are effective for separating Fmocamino acid enantiomers.[2]
- Mobile Phase: An isocratic mobile phase is often employed. A common mobile phase is a
 mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% TFA or 0.1% formic acid).[2]
 For example, a mixture of Acetonitrile / 0.1 % Trifluoroacetic Acid (60:40) can be effective.[2]
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Sample Preparation: Dissolve a small amount of Fmoc-D-Phe-OH in the mobile phase.

Standard Protocol for Fmoc-D-Phe-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating **Fmoc-D-Phe-OH** onto a resin-bound peptide chain.[3][4][5]

Methodology:

• Resin Preparation: The synthesis begins with a solid support (resin) appropriate for the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink amide resin



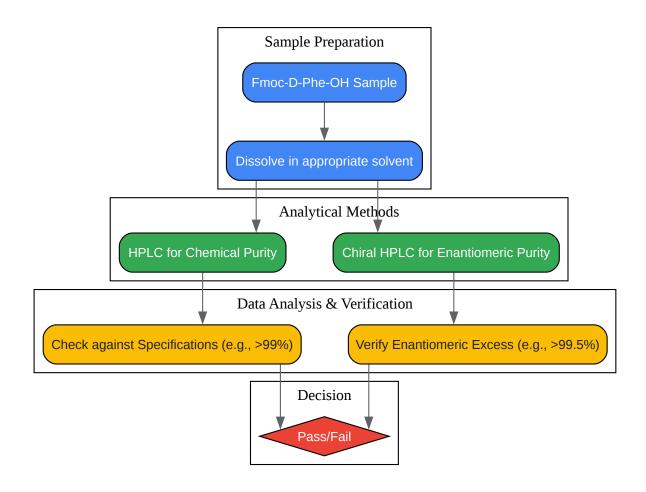
for a C-terminal amide).[6]

- Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).[6]
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc group.
- Amino Acid Activation: Fmoc-D-Phe-OH is pre-activated to facilitate amide bond formation.
 This is typically achieved by dissolving the amino acid with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., N,N-Diisopropylethylamine DIPEA) in DMF.
- Coupling: The activated Fmoc-D-Phe-OH solution is added to the resin, and the mixture is
 agitated to allow the coupling reaction to proceed to completion.
- Washing: The resin is again thoroughly washed with DMF to remove excess reagents and byproducts.
- Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.

Visualizing Key Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the quality control and peptide synthesis processes.





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Caption: Quality Control Workflow for Fmoc-D-Phe-OH.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

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